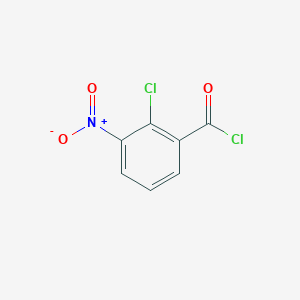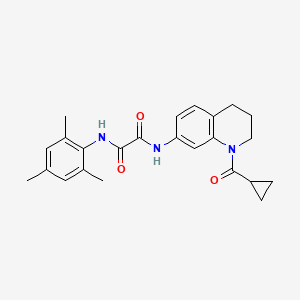
1-(环丙烷羰基)-1,2,3,4-四氢喹啉-7-基)-N2-间甲苯酰草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is an organic compound characterized by a complex structure that includes a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a mesityloxalamide group
科学研究应用
Chemistry
Synthetic Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure makes it a candidate for investigation in catalysis.
Biology and Medicine
Biochemical Pathways: : Investigated for its interactions with biological targets.
Industry
Materials Science: : Could be explored for use in creating novel materials with specific desired properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves several key steps:
Formation of 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: : This step typically involves the cyclization of a suitable precursor in the presence of a cyclopropanecarbonylating agent under controlled conditions.
Reaction with mesityloxalamide: : The subsequent step involves the reaction of the intermediate with mesityloxalamide to yield the target compound. This step might require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes often involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions which may involve the quinoline ring or the cyclopropanecarbonyl group.
Reduction: : Reduction reactions might target the quinoline or amide groups.
Substitution: : Various substitution reactions can occur, particularly in the quinoline and mesityloxalamide moieties.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as potassium permanganate, chromium trioxide, or peracids.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents can vary widely, including halogenating agents, nucleophiles, and electrophiles depending on the desired modification.
Major Products Formed
The specific products of these reactions depend on the conditions and reagents used. For example, oxidation may lead to quinoline N-oxide derivatives, while substitution reactions can result in a variety of functionalized derivatives.
作用机制
The mechanism by which N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with various enzymes, receptors, or other proteins in biological systems.
Pathways: : Could involve modulating signaling pathways, enzyme inhibition, or acting as a substrate or inhibitor in catalytic cycles.
相似化合物的比较
Similar Compounds
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl)-N2-mesityloxalamide: : A closely related compound with an isoquinoline ring.
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-7-yl)-N2-phenyloxalamide: : Differing by the substituent on the oxalamide group.
Unique Aspects
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide stands out due to the presence of the mesityloxalamide group, which imparts unique steric and electronic properties, making it particularly interesting for research in catalysis and drug development.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-11-15(2)21(16(3)12-14)26-23(29)22(28)25-19-9-8-17-5-4-10-27(20(17)13-19)24(30)18-6-7-18/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGENZNWFBLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)
![5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2522499.png)
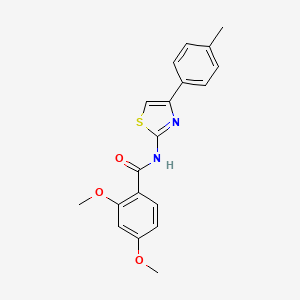
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2522502.png)
![N'-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2522504.png)
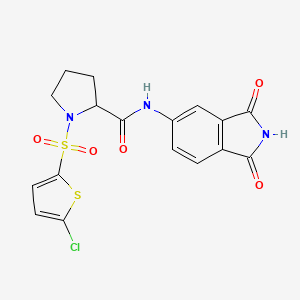
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
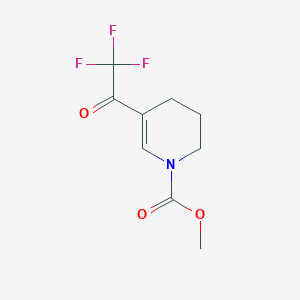
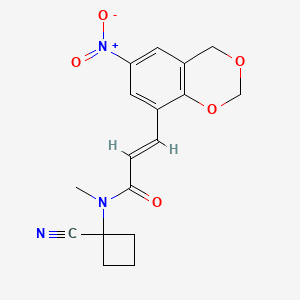
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2522512.png)
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)
